Differential Hepatoprotective Potency: Linderalactone vs. Structurally Related Sesquiterpenes
In a direct comparison of compounds isolated from the same plant source (Lindera aggregata), Linderalactone demonstrated intermediate hepatoprotective activity against H₂O₂-induced oxidative damage in HepG2 cells. Its EC50 value is significantly different from those of its structural analogs, linderane and hydroxylindestenolide [1].
| Evidence Dimension | Hepatoprotective activity (EC50) |
|---|---|
| Target Compound Data | 98.0 μM |
| Comparator Or Baseline | Linderane: 167.0 μM; Hydroxylindestenolide: 42.4 μM |
| Quantified Difference | Linderalactone is 1.7-fold more potent than linderane and 2.3-fold less potent than hydroxylindestenolide. |
| Conditions | H₂O₂-induced oxidative damage in HepG2 cells |
Why This Matters
This quantifies its specific potency tier within a closely related chemical series, allowing researchers to select the appropriate compound for a defined window of hepatoprotective activity.
- [1] Gan LS, et al. Sesquiterpene lactones from the root tubers of Lindera aggregata. J Nat Prod. 2009;72(8):1497-501. View Source
